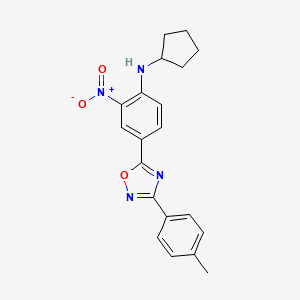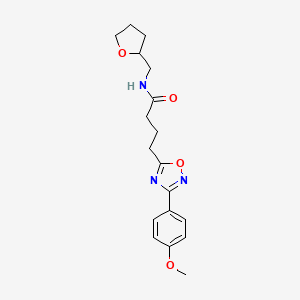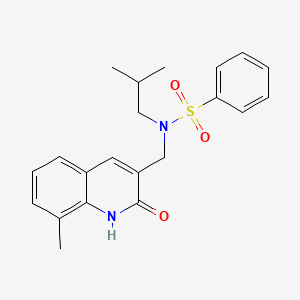
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, also known as HMB-3, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several different enzymes and signaling pathways in cancer cells. This compound has been found to inhibit the activity of several different kinases, including AKT and ERK, which are involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the expression of several different genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of several different cytokines that are involved in the inflammatory response. Additionally, this compound has been found to exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide for lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. Additionally, this compound has been found to exhibit low toxicity in normal cells, which makes it a promising candidate for further development as a cancer therapy.
One of the main limitations of this compound for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to administer the compound to cells in culture. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine the optimal dosing and administration schedules for this compound in vivo, as well as to assess its efficacy and safety in animal models.
Another potential future direction for research on this compound is the investigation of its anti-inflammatory and antioxidant activities. Further studies are needed to determine the mechanisms by which this compound exerts these effects, as well as to assess its potential applications in the treatment of inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in scientific research. This compound exhibits a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant activities. While there are limitations to its use in lab experiments, this compound is a promising candidate for further research in the fields of cancer, inflammation, and oxidative stress.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide involves the reaction of 2-hydroxy-8-methylquinoline with isobutylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to yield this compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been found to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to exhibit antitumor activity in a range of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15(2)13-23(27(25,26)19-10-5-4-6-11-19)14-18-12-17-9-7-8-16(3)20(17)22-21(18)24/h4-12,15H,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSGNMNOLREEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

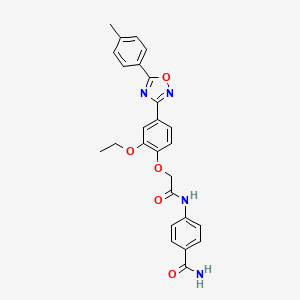
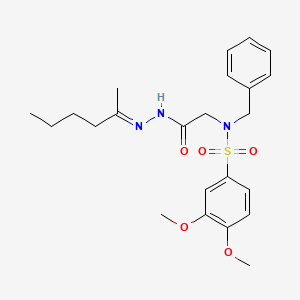

![5-oxo-3-phenyl-N-[3-(propan-2-yloxy)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698501.png)

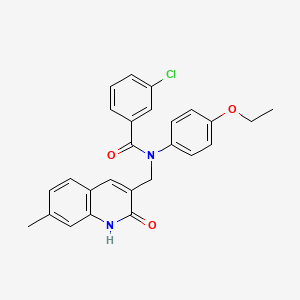
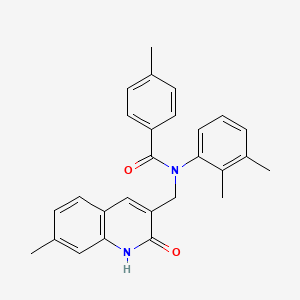



![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chlorophenyl)acetamide](/img/structure/B7698559.png)

